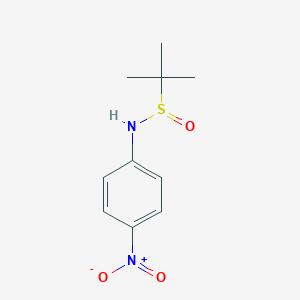

2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide is an organosulfur compound and a member of the class of sulfinamides. It is known for its applications in asymmetric synthesis as a chiral auxiliary, often used as a chiral ammonia equivalent for the synthesis of amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide can be achieved through the enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate, followed by disulfide bond cleavage by lithium amide . The chiral ligand used together with vanadyl acetylacetonate is prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .

Industrial Production Methods

Industrial production methods for this compound involve the use of microwave irradiation to synthesize sulfonamides directly from sulfonic acids or their sodium salts . This method shows good functional group tolerance and high yields .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide undergoes various types of reactions, including:

Oxidation: Enantioselective oxidation to form thiosulfinate.

Reduction: Reduction reactions to form corresponding amines.

Substitution: Electrophilic addition reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include lithium amide for disulfide bond cleavage and hydrochloric acid for the removal of the tert-butanesulfinyl group . Microwave irradiation is also used for efficient synthesis .

Major Products Formed

The major products formed from these reactions include chiral primary ammonium salts or amines from aldehyde precursors and chiral secondary amines from ketone precursors .

Scientific Research Applications

2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide involves its role as a chiral auxiliary. It acts by forming chiral intermediates that are more resistant to hydrolysis but more reactive towards nucleophiles . The tert-butanesulfinyl group acts as a protecting group and is removed upon addition of hydrochloric acid, forming chiral primary ammonium salts or amines .

Comparison with Similar Compounds

Similar Compounds

tert-Butanesulfinamide:

Ellman’s Sulfinamide: Another name for tert-butanesulfinamide, used as a chiral auxiliary.

Uniqueness

2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide is unique due to its specific applications in the synthesis of pharmaceutical building blocks and its use in the preparation of spiro tosylaziridines . Its ability to form chiral intermediates that are resistant to hydrolysis makes it particularly valuable in asymmetric synthesis .

Properties

Molecular Formula |

C10H14N2O3S |

|---|---|

Molecular Weight |

242.30 g/mol |

IUPAC Name |

2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide |

InChI |

InChI=1S/C10H14N2O3S/c1-10(2,3)16(15)11-8-4-6-9(7-5-8)12(13)14/h4-7,11H,1-3H3 |

InChI Key |

PYWXCHYXPRACSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)S(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl ((3aS,6aR)-5-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13004257.png)

![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B13004273.png)

![7-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13004278.png)

![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B13004303.png)

![tert-Butyl4-(dimethylamino)octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13004316.png)

![Pyrazolo[1,5-b]pyridazin-4(7H)-one](/img/structure/B13004333.png)

![1-Ethyl-2-((Z)-((Z)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)pyridin-1-ium chloride](/img/structure/B13004342.png)